5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C5H10N3OS2 and a molecular weight of 192.29 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-amino-1,3,4-thiadiazole with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide or acetonitrile under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Hydroxyethyl)thio]-1,3,4-thiadiazol-2-amine
- 5-[(2-Ethoxyethyl)thio]-1,3,4-thiadiazol-2-amine
- 5-[(2-Propoxyethyl)thio]-1,3,4-thiadiazol-2-amine
Uniqueness
5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine is unique due to its specific methoxyethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity compared to similar compounds with different alkyl or aryl substituents .
Properties
IUPAC Name |
5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS2/c1-9-2-3-10-5-8-7-4(6)11-5/h2-3H2,1H3,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVADGUGNMCXLLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393188 |
Source
|
Record name | 5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82381-77-9 |
Source
|
Record name | 5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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